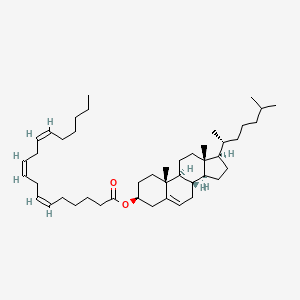

Cholesteryl gamma linolenate

Description

Properties

Molecular Formula |

C45H74O2 |

|---|---|

Molecular Weight |

647.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,17-18,26,35-36,38-42H,7-10,13,16,19-25,27-34H2,1-6H3/b12-11-,15-14-,18-17-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

InChI Key |

GOHHVMNZYOLIPQ-AEYUOTALSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cholesteryl Gamma-Linolenate: A Technical Guide to its Physical Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl gamma-linolenate, an ester formed from the condensation of cholesterol and gamma-linolenic acid, is a molecule of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science.[1] As a derivative of cholesterol, it plays a role in the transport and storage of this essential lipid.[2][3] The incorporation of gamma-linolenic acid, an omega-6 polyunsaturated fatty acid, bestows unique properties upon the molecule, influencing its physical behavior and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of cholesteryl gamma-linolenate, details on its synthesis and analysis, and insights into its metabolic context.

Core Physical and Chemical Properties

Cholesteryl gamma-linolenate is characterized by the following fundamental properties:

| Property | Value | Source |

| Molecular Formula | C45H74O2 | [4][5] |

| Molecular Weight | 647.07 g/mol | [4][5] |

| CAS Number | 99518-16-8 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity | >99% | [4] |

| Storage | -20°C for long-term storage | [6] |

Experimental Protocols

Enzymatic Synthesis of Cholesteryl Gamma-Linolenate

A viable method for the synthesis of cholesteryl gamma-linolenate involves enzymatic esterification, which offers high specificity and mild reaction conditions. The following protocol is adapted from a general method for synthesizing steryl esters of polyunsaturated fatty acids.[10]

Materials:

-

Cholesterol

-

Gamma-linolenic acid

-

Pseudomonas lipase (immobilized)

-

Organic solvent (e.g., hexane)

-

Water

Procedure:

-

A mixture of cholesterol and gamma-linolenic acid (e.g., in a 3:1 molar ratio) is prepared.[10]

-

An appropriate amount of water (e.g., 30% by weight of the total reactants) is added to the mixture.[10]

-

Immobilized Pseudomonas lipase (e.g., 3000 units/g of reaction mixture) is added as the catalyst.[10]

-

The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours) to achieve a high esterification yield.[10]

-

The product, cholesteryl gamma-linolenate, can be purified from the reaction mixture using techniques such as column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

Reversed-phase HPLC is a powerful technique for the analysis and purification of cholesteryl esters. The following outlines a general approach that can be optimized for cholesteryl gamma-linolenate.

Instrumentation:

-

HPLC system with a C18 reversed-phase column.

-

UV or Evaporative Light Scattering Detector (ELSD).

Mobile Phase:

-

A gradient of organic solvents is typically used. A common mobile phase system could be a mixture of isopropanol and acetonitrile, or methanol and acetonitrile.[11]

Protocol Outline:

-

Sample Preparation: The lipid extract containing cholesteryl gamma-linolenate is dissolved in a suitable organic solvent.

-

Injection: A specific volume of the sample is injected onto the HPLC column.

-

Elution: A solvent gradient is applied to separate the different lipid components based on their hydrophobicity. Cholesteryl esters are highly nonpolar and will have long retention times.

-

Detection: The eluted compounds are detected by a UV detector (around 205-210 nm for the ester bond) or an ELSD, which is a universal detector for non-volatile compounds.

-

Quantification: Quantification can be achieved by using an internal standard and generating a calibration curve.

Metabolic Pathway of Cholesteryl Esters

Cholesteryl esters are central to lipid metabolism, serving as the primary form for cholesterol storage and transport within the body.[2][12][13]

References

- 1. CHEBI:88756 [ebi.ac.uk]

- 2. lipotype.com [lipotype.com]

- 3. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 4. larodan.com [larodan.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cholesteryl Gamma Linolenate, 99518-16-8 | BroadPharm [broadpharm.com]

- 7. Solubility Characteristics of Cholesterol Esters - Mahmoud Helmy Chahine - Google Books [books.google.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 12. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 13. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Gamma-Linolenate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cholesteryl gamma-linolenate, a cholesterol ester of significant interest in biomedical research. This document details both enzymatic and chemical synthesis methodologies, purification protocols, and relevant biological pathways, offering a valuable resource for researchers in lipid biology, drug delivery, and cardiovascular disease.

Introduction

Cholesteryl gamma-linolenate is a cholesteryl ester formed from the esterification of cholesterol with gamma-linolenic acid (GLA), an omega-6 fatty acid.[1] Cholesteryl esters are the primary form in which cholesterol is stored and transported within the body.[2] The unique properties of GLA, including its anti-inflammatory and potential anti-cancer activities, make its cholesteryl ester a molecule of interest for various research applications.[3][4] This guide provides detailed methods for its synthesis and purification to support these research endeavors.

Synthesis of Cholesteryl Gamma-Linolenate

The synthesis of cholesteryl gamma-linolenate can be achieved through two primary routes: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a mild and highly specific method for the esterification of cholesterol and gamma-linolenic acid, often resulting in high purity and yield. Lipases are the most commonly used enzymes for this purpose.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on established methods for the enzymatic synthesis of cholesteryl esters.

Materials:

-

Cholesterol

-

Gamma-linolenic acid (GLA)

-

Immobilized lipase (e.g., from Candida antarctica or Pseudomonas species)

-

Anhydrous hexane or other suitable organic solvent

-

Molecular sieves (3 Å)

-

Stirring hotplate

-

Reaction vessel

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve cholesterol and gamma-linolenic acid in anhydrous hexane. A typical molar ratio is 1:1 to 1:3 (cholesterol:GLA), depending on the specific optimization.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 10% of the total substrate weight.

-

Dehydration: Add molecular sieves to the mixture to remove any residual water, which can inhibit the esterification reaction.

-

Reaction: Stir the mixture at a constant temperature, typically between 40°C and 60°C. The reaction time can vary from several hours to over 24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Once the reaction is complete, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude cholesteryl gamma-linolenate.

Chemical Synthesis

Chemical synthesis provides a more traditional and often faster route to cholesteryl gamma-linolenate, although it may require more rigorous purification to remove byproducts and catalysts. A common method involves the use of a carbodiimide coupling agent.

Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol is a general method for ester synthesis adapted for cholesteryl gamma-linolenate.

Materials:

-

Cholesterol

-

Gamma-linolenic acid (GLA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (0.5 N)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve cholesterol, gamma-linolenic acid (equimolar amounts), and a catalytic amount of DMAP in anhydrous DCM.

-

DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate.

-

Washing: Wash the filtrate sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution to remove unreacted starting materials and catalysts.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification of Cholesteryl Gamma-Linolenate

Purification of the crude product is essential to obtain cholesteryl gamma-linolenate of high purity for research purposes. The choice of method depends on the scale of the synthesis and the required purity.

Silica Gel Column Chromatography

This is a widely used method for the purification of cholesteryl esters.

Experimental Protocol:

-

Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Sample Loading: Dissolve the crude cholesteryl gamma-linolenate in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with the solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified cholesteryl gamma-linolenate.

High-Performance Liquid Chromatography (HPLC)

For very high purity, reversed-phase HPLC is an effective method.

Experimental Protocol:

-

Column and Mobile Phase: Use a C18 reversed-phase column with a mobile phase such as an isocratic mixture or gradient of acetonitrile and isopropanol.[1][5]

-

Sample Preparation: Dissolve the partially purified product in the mobile phase and filter it through a 0.45 µm filter.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase. Detection is typically performed using a UV detector at around 210 nm.[5]

-

Fraction Collection: Collect the peak corresponding to cholesteryl gamma-linolenate.

-

Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or evaporation under a stream of nitrogen.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of cholesteryl esters.

Table 1: Comparison of Synthesis Methods for Cholesteryl Esters

| Synthesis Method | Catalyst/Reagent | Typical Yield | Purity | Reference |

| Enzymatic | Immobilized Lipase | >85% | >95% | [6] |

| Chemical | DCC/DMAP | 60-90% | Variable | [7] |

Table 2: Characterization Data for Cholesteryl Gamma-Linolenate

| Property | Value | Reference |

| Molecular Formula | C45H74O2 | [8] |

| Molecular Weight | 647.07 g/mol | [8] |

| CAS Number | 99518-16-8 | [8] |

| Appearance | Colorless to light yellow liquid | [9] |

| Purity (Commercial) | >99% | [8] |

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the Cholecystokinin 2 Receptor (CCK2R) signaling pathway, which involves the formation of cholesteryl esters. Activation of the CCK2R can lead to the activation of Acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the esterification of cholesterol.[10][11] This pathway has been implicated in cell proliferation and invasion in certain cancers.[10]

Caption: CCK2R signaling pathway leading to cholesterol esterification.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of cholesteryl gamma-linolenate.

Caption: General workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and experimental study on the long-term effect of dietary gamma-linolenic acid on plasma lipids, platelet aggregation, thromboxane formation, and prostacyclin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.usbio.net [dev.usbio.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Enzymatic preparation of phytosterol esters with fatty acids from high-oleic sunflower seed oil using response surface methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

The Pivotal Role of Cholesteryl Gamma-Linolenate in Cell Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters, the product of cholesterol esterification with fatty acids, are integral components of cellular lipid metabolism and play a significant role in the structural and functional dynamics of cell membranes. This technical guide focuses on a specific unsaturated cholesteryl ester, cholesteryl gamma-linolenate, exploring its synthesis, incorporation into cellular membranes, and its multifaceted biological functions. While direct research on cholesteryl gamma-linolenate is limited, this document synthesizes information from related compounds to provide a comprehensive overview of its expected impact on membrane fluidity, the formation and stability of lipid rafts, and its potential involvement in cellular signaling pathways. Detailed experimental protocols for investigating these phenomena and visual representations of key processes are provided to facilitate further research in this promising area.

Introduction

Cell membranes are not merely passive barriers but are dynamic, fluid structures that actively participate in and regulate a myriad of cellular processes. The lipid composition of these membranes is a critical determinant of their physical properties and biological functions. Cholesterol is a well-established modulator of membrane fluidity and organization.[1] Its esterification to fatty acids, forming cholesteryl esters, adds another layer of complexity to this regulation.[2] Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, is known for its anti-inflammatory properties and its role as a precursor to signaling molecules. The esterification of cholesterol with GLA forms cholesteryl gamma-linolenate, a molecule that combines the structural features of cholesterol with the biophysical properties of a polyunsaturated fatty acid. Understanding the biological functions of this specific cholesteryl ester within cell membranes is crucial for elucidating its potential roles in health and disease, and for identifying new therapeutic targets.

Synthesis and Metabolism of Cholesteryl Gamma-Linolenate

The synthesis of cholesteryl esters is an intracellular process primarily catalyzed by the enzyme family of Acyl-CoA:cholesterol acyltransferases (ACATs).[3][4] These enzymes are located in the endoplasmic reticulum and facilitate the transfer of a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol.[2]

In the specific case of cholesteryl gamma-linolenate, the synthesis would involve the following steps:

-

Activation of Gamma-Linolenic Acid: Gamma-linolenic acid is first activated to its coenzyme A thioester, gamma-linolenoyl-CoA.

-

Esterification: The ACAT enzyme then catalyzes the esterification of cholesterol with gamma-linolenoyl-CoA to form cholesteryl gamma-linolenate.[2]

There are two main isoforms of ACAT in mammals, ACAT1 and ACAT2, with different tissue distributions and substrate specificities.[3] The specific isoform responsible for the synthesis of cholesteryl gamma-linolenate in different cell types remains to be fully elucidated.

Once synthesized, cholesteryl esters can be stored in cytoplasmic lipid droplets or incorporated into lipoproteins for transport.[2] The hydrolysis of cholesteryl esters back to free cholesterol and fatty acids is mediated by cholesterol ester hydrolases.[2]

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 3. Acyl-coenzyme A:cholesterol acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Cholesteryl Gamma-Linolenate on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reprogramming of lipid metabolism is a hallmark of cancer, presenting novel therapeutic targets. Among the lipids of interest is gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, which has demonstrated selective cytotoxic effects against various cancer cell lines in vitro. This technical guide focuses on the in vitro studies of cholesteryl gamma-linolenate, an ester of cholesterol and GLA. While direct studies on this specific compound are limited, this document synthesizes the extensive research on its active component, GLA, and explores the potential implications of its esterification with cholesterol, a molecule central to cancer cell metabolism. This guide provides quantitative data on the effects of GLA, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and drug development in this promising area.

Data Presentation: Quantitative Effects of Gamma-Linolenic Acid (GLA) on Cancer Cell Lines

The following tables summarize the quantitative data from various in vitro studies on the effects of gamma-linolenic acid on different cancer cell lines.

Table 1: IC50 Values of Gamma-Linolenic Acid (GLA) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay |

| HT-29 | Colorectal Cancer | 255 | 72 | MTT |

| K562/ADM | Leukemia | 101.59 | 72 | MTT[1] |

| K562/ADM | Leukemia | 113 | 48 | MTT[1] |

Table 2: Pro-Apoptotic and Anti-Proliferative Effects of Gamma-Linolenic Acid (GLA)

| Cell Line | Cancer Type | Concentration (µM) | Effect |

| Huh7 | Hepatocellular Carcinoma | 250 | Increased apoptotic cells from 1.42% to 6.57% after 24 hours[2] |

| BT-474 | Breast Cancer | 30 | 43% cell death after 4 days[3] |

| B-CLL cells | B-cell chronic lymphocytic leukaemia | 5-60 | Increased apoptosis from a baseline of 20% to 42-95% after 24 hours[4] |

| CHP-212 | Neuroblastoma | ~18 (5 µg/ml) | Residual [3H]-thymidine incorporation observed[5] |

| TG | Tubal Carcinoma | ~18 (5 µg/ml) | Residual [3H]-thymidine incorporation observed[5] |

| SW-620 | Colon Carcinoma | ~18 (5 µg/ml) | No proliferation observed[5] |

| Calu-1 | Non-small cell lung cancer | Not specified | Dose-dependent suppression of cell proliferation[6] |

| SK-MES-1 | Non-small cell lung cancer | Not specified | Dose-dependent suppression of cell proliferation[6] |

| C6 Glioma | Glioma | 5 mM (in vivo) | 75% reduction in tumor size after 14 days of infusion[7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Gamma-linolenic acid (GLA) stock solution

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][9]

-

Treatment: Prepare serial dilutions of GLA in culture medium. Remove the old medium from the wells and add 100 µL of the GLA-containing medium or control medium (vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the concentration of the compound.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in your target cells with the desired treatment (e.g., GLA) for a specific duration. Include both positive and negative controls.

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cells once with cold PBS and centrifuge again.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13][14]

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cell Invasion (Transwell) Assay

This protocol is for assessing the invasive potential of cancer cells in vitro.

Materials:

-

Transwell inserts (typically with 8.0 µm pore size)

-

24-well plates

-

Matrigel (or other extracellular matrix components)

-

Serum-free culture medium

-

Complete culture medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Insert Preparation: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel. Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[15][16]

-

Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL). Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[15][17]

-

Chemoattractant Addition: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[15]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an appropriate duration (typically 12-48 hours), depending on the cell type's invasive capacity.[18]

-

Removal of Non-invasive Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[18]

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes. Subsequently, stain the cells with Crystal Violet solution for 10-20 minutes.[15][19]

-

Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Quantification: Visualize the stained cells under a microscope and count the number of invaded cells in several random fields of view. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to a control.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Discussion: The Potential Role of the Cholesterol Moiety

While direct experimental data on cholesteryl gamma-linolenate is scarce, the role of cholesterol and its esters in cancer is an active area of research. Cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis.[19][20] This is met by upregulating cholesterol uptake and de novo synthesis.

A key feature of many cancer cells is the increased esterification of cholesterol, a process catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[4][21] The resulting cholesteryl esters are stored in lipid droplets. This serves two main purposes for the cancer cell: it mitigates the toxicity of excess free cholesterol and provides a reservoir of cholesterol that can be hydrolyzed by enzymes like lysosomal acid lipase (LAL) to meet future demands.[20][22]

Inhibition of ACAT has been shown to suppress the proliferation of various cancer cell lines in vitro and in vivo.[21][23] This suggests that the esterification of cholesterol is a critical process for cancer cell survival and growth.

Given this context, the esterification of GLA to cholesterol to form cholesteryl gamma-linolenate could have several implications:

-

Cellular Uptake and Trafficking: The cholesterol moiety may influence the uptake and intracellular trafficking of GLA, potentially utilizing the same pathways that cancer cells use to acquire cholesterol, such as the LDL receptor.

-

Storage and Release: Cholesteryl gamma-linolenate could be stored in lipid droplets and subsequently hydrolyzed to release both cholesterol and GLA. The controlled release of GLA within the cell could contribute to its cytotoxic effects.

-

Modulation of Signaling: The presence of cholesteryl gamma-linolenate within the cell could impact lipid metabolism and signaling pathways that are dependent on cholesterol homeostasis.

It is important to emphasize that these are hypothetical mechanisms based on the known roles of cholesterol and GLA in cancer biology. Further in vitro studies are necessary to directly investigate the effects of cholesteryl gamma-linolenate on various cancer cell lines and to elucidate its precise mechanism of action.

Conclusion

The available in vitro evidence strongly suggests that gamma-linolenic acid possesses significant anti-cancer properties, including the induction of apoptosis and the inhibition of proliferation and invasion in a variety of cancer cell lines. While direct studies on cholesteryl gamma-linolenate are lacking, the critical role of cholesterol esterification in cancer cell metabolism suggests that this compound warrants further investigation as a potential therapeutic agent. The detailed protocols and compiled data in this guide are intended to facilitate future research into the efficacy and mechanisms of action of cholesteryl gamma-linolenate and other related lipid-based anti-cancer compounds.

References

- 1. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antineoplastic Effects of Gamma Linolenic Acid on Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Targeting ACAT1 in cancer: from threat to treatment | Semantic Scholar [semanticscholar.org]

- 4. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Gamma linolenic acid suppresses hypoxia-induced proliferation and invasion of non-small cell lung cancer cells by inhibition of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-linolenic acid inhibits both tumour cell cycle progression and angiogenesis in the orthotopic C6 glioma model through changes in VEGF, Flt1, ERK1/2, MMP2, cyclin D1, pRb, p53 and p27 protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. kumc.edu [kumc.edu]

- 15. snapcyte.com [snapcyte.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 18. corning.com [corning.com]

- 19. Even cancer cells watch their cholesterol! - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy [frontiersin.org]

- 21. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 22. biorxiv.org [biorxiv.org]

- 23. ar.iiarjournals.org [ar.iiarjournals.org]

The Core Mechanism of Action of Cholesteryl Gamma-Linolenate in Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the hypothesized mechanism of action of cholesteryl gamma-linolenate in lipid metabolism. It is proposed that cholesteryl gamma-linolenate serves as a pro-drug, delivering gamma-linolenic acid (GLA) for subsequent metabolic activity. This document outlines the enzymatic cleavage, the metabolic fate of GLA, and its influence on key signaling pathways that regulate lipid homeostasis.

Introduction

Cholesteryl gamma-linolenate is a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). While direct studies on this specific compound are limited, its mechanism of action can be inferred from the well-documented metabolic pathways of its constituent parts: cholesterol esters and GLA. It is hypothesized that upon administration, cholesteryl gamma-linolenate is hydrolyzed by cholesterol esterases, releasing free cholesterol and GLA into the cellular environment. The liberated GLA is then rapidly converted to its active metabolite, dihomo-gamma-linolenic acid (DGLA), which subsequently modulates key signaling pathways involved in lipid metabolism, including the Peroxisome Proliferator-Activated Receptor (PPAR), Sterol Regulatory Element-Binding Protein (SREBP), and AMP-Activated Protein Kinase (AMPK) pathways.

Proposed Mechanism of Action: From Pro-Drug to Active Metabolite

The action of cholesteryl gamma-linolenate begins with its hydrolysis. Cholesteryl esters are primarily hydrolyzed by two types of enzymes: neutral cholesterol ester hydrolases (nCEH) and acid cholesterol ester hydrolases (aCEH), located in neutral and acidic cellular compartments, respectively.[1] This enzymatic action releases GLA, making it available for metabolic conversion.

The metabolic cascade of GLA is a critical aspect of its biological activity. GLA is elongated by the enzyme elongase-5 (ELOVL5) to form DGLA.[2] DGLA is a pivotal intermediate that can be further metabolized to either anti-inflammatory eicosanoids or, to a lesser extent, to arachidonic acid (AA) via the delta-5-desaturase enzyme.[2][3] The balance between DGLA and AA and their respective metabolites is crucial in regulating inflammatory processes and lipid metabolism.

Modulation of Key Signaling Pathways in Lipid Metabolism

The metabolic products of GLA, primarily DGLA, exert their effects on lipid metabolism by modulating several key signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[4] GLA and its metabolites can act as ligands for PPARs, with a notable effect on PPARγ.[5] Activation of PPARγ can lead to:

-

Increased Cholesterol Efflux: PPARγ activation upregulates the expression of genes like ATP-binding cassette transporter A1 (ABCA1), which promotes the efflux of cholesterol from macrophages, a key step in reverse cholesterol transport.[6][7]

-

Regulation of Genes for Fatty Acid Metabolism: PPARs control the expression of genes involved in fatty acid uptake, binding, and β-oxidation.[4]

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs, particularly SREBP-1c, are master transcriptional regulators of fatty acid and triglyceride synthesis.[8] Unsaturated fatty acids, including arachidonic acid (a downstream metabolite of GLA), have been shown to suppress the activity of SREBP-1c.[9][10] This suppression occurs through:

-

Antagonism of Liver X Receptor (LXR): Unsaturated fatty acids can competitively inhibit the activation of LXR, a key activator of SREBP-1c gene expression.[9]

-

Inhibition of SREBP Processing: They can also inhibit the proteolytic cleavage of SREBP-1 from the endoplasmic reticulum, preventing its translocation to the nucleus and subsequent transcriptional activity.[10]

The net effect is a reduction in the expression of lipogenic genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), leading to decreased de novo fatty acid synthesis.

AMP-Activated Protein Kinase (AMPK)

AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways (like fatty acid oxidation) and switches off anabolic pathways (like fatty acid synthesis). A study on palmitic acid-treated alpha mouse liver-12 (AML-12) cells demonstrated that GLA can activate the LKB1-AMPK-mTOR signaling pathway.[11] This activation leads to:

-

Increased Fatty Acid β-Oxidation: AMPK phosphorylates and inactivates ACC, reducing the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake and oxidation.

-

Reduced Lipid Accumulation: By promoting fatty acid oxidation and inhibiting lipogenesis, AMPK activation leads to a decrease in cellular triglyceride and cholesterol content.[11]

Quantitative Data on the Effects of Gamma-Linolenic Acid

The following tables summarize quantitative data from studies investigating the effects of GLA on various aspects of lipid metabolism. It is important to note that these studies used GLA from sources other than cholesteryl gamma-linolenate. However, these results are indicative of the expected outcomes following the in vivo hydrolysis of cholesteryl gamma-linolenate.

Table 1: Effects of GLA on Plasma Lipids in Humans

| Parameter | Dosage of GLA | Duration | % Change | Reference |

| Plasma Triglycerides | 3 g/day | 4 months | -48% | [12] |

| HDL-Cholesterol | 3 g/day | 4 months | +22% | [12] |

| LDL-Cholesterol | 1.1 g/day | 1 month | -10% | [13] |

| LDL-Cholesterol | 1.6 g/day | 1 month | -25% | [13] |

| HDL-Cholesterol | 1.1 g/day | 1 month | +7% | [13] |

| HDL-Cholesterol | 1.6 g/day | 1 month | +9% | [13] |

| Total Cholesterol | Not specified | 3 months | Reduction | |

| Apolipoprotein B | Not specified | 3 months | Reduction | |

| HDL-Cholesterol | Not specified | 3 months | Increase | |

| Apolipoprotein A-I | Not specified | 3 months | Increase |

Table 2: Effects of GLA on Lipid Metabolism in Animal and Cell Culture Models

| Model System | Treatment | Parameter | Outcome | Reference |

| Adult Rats | Diet with 9.4% GLA | Hepatic HMG-CoA Reductase Activity | Increased | |

| Adult Rats | Diet with 9.4% GLA | Hepatic Δ6-Desaturase Activity | Decreased | |

| Septic Fasted Rats | Diet with high GLA | Serum Cholesterol | Lowered | |

| Septic Fasted Rats | Diet with high GLA | Liver Neutral Lipids | Lowered | |

| AML-12 Cells | 100 µM GLA | Triglyceride Content | Decreased | [11] |

| AML-12 Cells | 100 µM GLA | Cholesterol Content | Decreased | [11] |

| AML-12 Cells | 100 µM GLA | CPT1α mRNA and Protein Expression | Increased | [11] |

| AML-12 Cells | 100 µM GLA | PPARα mRNA and Protein Expression | Increased | [11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to studying the effects of cholesteryl gamma-linolenate and its active metabolite, GLA, on lipid metabolism.

Cell Culture and Treatment (AML-12 Cells)

-

Cell Line: Alpha mouse liver 12 (AML-12) cells.

-

Culture Medium: A specialized treatment medium with reduced insulin (1 ng/mL), transferrin (0.55 ng/mL), selenium (0.0005 ng/mL), and no dexamethasone is recommended to enhance insulin sensitivity and metabolic relevance.

-

Treatment: To model lipid overload, cells can be treated with a saturated fatty acid like palmitic acid (e.g., 400 µM).[11] The effects of GLA are then assessed by co-incubating the cells with GLA (e.g., 100 µM).[11]

Measurement of Fatty Acid β-Oxidation

-

Principle: This assay measures the rate of oxidation of a radiolabeled fatty acid substrate, typically [1-14C]palmitic acid.

-

Procedure (for isolated hepatocytes):

-

Isolate primary hepatocytes from mice.

-

Prepare a reaction mixture containing the cells, bovine serum albumin (BSA), palmitic acid, and [1-14C]palmitic acid.

-

Incubate the reaction mixture.

-

Stop the reaction by adding perchloric acid.

-

Separate the acid-soluble metabolites (ASMs), which represent the products of β-oxidation, from the unoxidized palmitic acid.

-

Quantify the radioactivity in the ASM fraction using a scintillation counter.

-

-

Distinguishing Mitochondrial and Peroxisomal Oxidation: The contribution of mitochondrial β-oxidation can be determined by running a parallel experiment in the presence of an inhibitor of mitochondrial fatty acid uptake, such as etomoxir. The remaining radioactivity is attributed to peroxisomal oxidation.

References

- 1. COX-2 and PPARγ expression are potential markers of recurrence risk in mammary duct carcinoma in-situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutraceutical therapies for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evening primrose oil (EPO) [bchhc.adam.com]

- 5. researchgate.net [researchgate.net]

- 6. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fats for Life - page 1 - Life Extension [lifeextension.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PPARs and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Effects of fatty acids on gene expression: role of peroxisome proliferator-activated receptor α, liver X receptor α and sterol regulatory element-binding protein-1c | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

The Discovery and Analysis of Cholesteryl Gamma-Linolenate in Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl gamma-linolenate (CγL), the ester formed from cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a lipid molecule of significant interest due to the biological activities of its constituent parts. While GLA is well-known for its presence in various plant seed oils and its role in inflammatory and metabolic pathways, the natural occurrence and specific biological functions of its cholesteryl ester are less extensively documented. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery of cholesteryl gamma-linolenate in natural sources, with a focus on its identification in human tissues. The guide details the experimental protocols for its extraction and analysis and presents the available data in a structured format.

Data Presentation: Quantitative Analysis

Direct quantitative data for cholesteryl gamma-linolenate in natural sources is sparse in publicly available literature. However, studies analyzing the fatty acid composition of cholesteryl esters in human plasma provide evidence of its presence. The following table summarizes the relative abundance of gamma-linolenic acid within the total cholesteryl ester fraction of human serum. It is important to note that these values represent the fatty acid component after hydrolysis of the cholesteryl esters and not the direct concentration of the intact cholesteryl gamma-linolenate molecule.

| Natural Source | Sample Type | Analyte | Method of Analysis | Result | Reference |

| Human | Serum | Gamma-Linolenic Acid in Cholesteryl Esters | Gas-Liquid Chromatography | Positive Association with Dihomo-γ-linolenic acid | [1] |

| Human | Blood/Plasma | Gamma-Linolenic Acid | Capillary Gas Chromatography | Method for Quantification Developed | [2] |

Experimental Protocols

The identification and quantification of cholesteryl esters, including cholesteryl gamma-linolenate, from biological matrices require sophisticated analytical techniques. The following sections detail the key experimental protocols for the extraction, separation, and analysis of these lipids.

Lipid Extraction from Biological Samples (e.g., Human Plasma/Serum)

This protocol is a modification of the Folch and Bligh & Dyer methods, widely used for total lipid extraction.[3][4]

Materials:

-

Human plasma or serum

-

Methanol

-

Chloroform

-

Deionized water

-

Centrifuge

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

To 1 volume of plasma or serum in a glass centrifuge tube, add 3 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 1 volume of deionized water to the mixture to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.

-

Three layers will be visible: an upper aqueous layer (containing polar metabolites), a protein disk at the interface, and a lower organic layer (containing lipids).

-

Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipid film under a gentle stream of nitrogen gas.

-

The dried lipid extract can be stored at -80°C until analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of fatty acids derived from cholesteryl esters after hydrolysis and derivatization.

a. Hydrolysis of Cholesteryl Esters and Derivatization:

-

To the dried lipid extract, add a known amount of an internal standard (e.g., heptadecanoic acid).

-

Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the esters.

-

After cooling, add 2 mL of boron trifluoride-methanol solution and heat at 100°C for 5 minutes to methylate the fatty acids.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.

-

Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

b. GC-MS Analysis of FAMEs: [2][5]

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a polar stationary phase suitable for FAME separation.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of intact cholesteryl esters without the need for hydrolysis, providing molecular species-specific information.[2][6][7][8][9]

a. Sample Preparation:

-

Reconstitute the dried lipid extract in a suitable solvent, such as methanol:chloroform (1:1, v/v).

-

Add an internal standard (e.g., d7-cholesteryl oleate).

b. LC-MS/MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient Elution: A suitable gradient to separate the different cholesteryl ester species.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for cholesteryl esters is typically the [M+NH4]+ adduct, and the product ion is the cholesterol backbone fragment (m/z 369.3).

-

Quantification: Based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Experimental Workflow for Cholesteryl Ester Analysis

Caption: Workflow for the extraction and analysis of cholesteryl esters from biological samples.

Logical Relationship of Cholesteryl Gamma-Linolenate and its Precursors

Caption: Biosynthetic relationship of cholesteryl gamma-linolenate from its precursors.

Conclusion

The discovery of cholesteryl gamma-linolenate in human blood serum underscores the importance of comprehensive lipidomic analyses in understanding human physiology and disease. While its presence in other natural sources like plants and marine organisms rich in GLA is plausible, direct evidence remains to be conclusively demonstrated. The analytical protocols detailed in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to further investigate the distribution and quantitative levels of this and other cholesteryl esters in a wide range of biological systems. Future research should focus on targeted quantification of cholesteryl gamma-linolenate in various tissues and organisms to elucidate its specific biological roles and potential as a biomarker or therapeutic target.

References

- 1. High levels of stearic acid, palmitoleic acid, and dihomo-γ-linolenic acid and low levels of linoleic acid in serum cholesterol ester are associated with high insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid and precise method for quantification of fatty acids in human serum cholesteryl esters by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]

- 6. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

The Role of Cholesteryl Gamma-Linolenate in Modulating Membrane Fluidity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the intricate role of cholesteryl gamma-linolenate (CGL), a cholesteryl ester formed from cholesterol and the omega-6 fatty acid, gamma-linolenic acid (GLA), in modulating the biophysical properties of cellular membranes. While cholesterol is a well-established regulator of membrane fluidity, the precise impact of its esterified forms, particularly those with polyunsaturated fatty acids like GLA, is an area of growing interest. This document synthesizes the current understanding of how CGL is positioned within the lipid bilayer and its subsequent effects on membrane order, fluidity, and potential downstream signaling pathways. Detailed experimental protocols for investigating these phenomena using fluorescence anisotropy, Differential Scanning Calorimetry (DSC), and Electron Spin Resonance (ESR) spectroscopy are provided, alongside structured data tables and visual diagrams to facilitate comprehension and further research in this domain.

Introduction: The Complex Choreography of Membrane Lipids

Cellular membranes are not merely passive barriers but dynamic, fluid mosaics of lipids and proteins that orchestrate a vast array of cellular processes. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences protein function, signal transduction, and cellular transport.[1] This property is finely tuned by the lipid composition, including the ratio of saturated to unsaturated fatty acids and the presence of sterols like cholesterol.[2]

Cholesteryl esters (CEs), traditionally viewed as storage and transport forms of cholesterol, are increasingly recognized for their potential to influence the properties of lipid structures.[2] Cholesteryl gamma-linolenate, the focus of this guide, combines the rigid steroid nucleus of cholesterol with the flexible, polyunsaturated acyl chain of gamma-linolenic acid. This unique structure suggests a complex interaction with the phospholipid bilayer, distinct from that of free cholesterol. Understanding this interaction is paramount for elucidating its physiological and pathological roles, particularly in contexts of lipid metabolism and membrane-associated diseases.

Molecular Positioning and Interaction with the Lipid Bilayer

The orientation of cholesteryl esters within a phospholipid membrane is crucial to understanding their effect on fluidity. Unlike free cholesterol, which aligns itself with the phospholipid acyl chains with its hydroxyl group near the aqueous interface, cholesteryl esters are significantly more hydrophobic.

Electron Spin Resonance (ESR) studies on spin-labeled cholesteryl esters suggest a "horseshoe" conformation within the membrane. In this model, the ester linkage is located near the polar headgroup region of the phospholipids, while both the cholesterol moiety and the fatty acid chain loop down into the hydrophobic core of the bilayer.[3][4] This positioning implies that CGL does not span the membrane in the same way as cholesterol but rather occupies space within the hydrophobic interior, potentially disrupting the packing of the phospholipid acyl chains.

The gamma-linolenic acid tail of CGL, with its three cis double bonds, introduces kinks into the acyl chain, further influencing the packing of neighboring lipids. This is in contrast to the ordering effect of the rigid cholesterol backbone. Therefore, the net effect of CGL on membrane fluidity is likely a complex interplay between the ordering influence of the cholesterol moiety and the disordering effect of the polyunsaturated fatty acid chain.

Quantitative Effects on Membrane Fluidity

Direct quantitative data on the specific effects of cholesteryl gamma-linolenate on membrane fluidity are limited in the current literature. However, we can infer its likely impact by examining studies on its constituent parts and related molecules.

A study on the interaction of free gamma-linolenic acid (GLA) with tear film lipids, including cholesterol oleate (a cholesteryl ester), demonstrated that GLA can condense lipid films, suggesting it can increase packing and order under certain conditions.[5] Conversely, another study comparing phosphatidylcholine containing alpha-linolenic acid versus gamma-linolenic acid found that cholesterol had no condensing effect on membranes with gamma-linolenic acid.[6] This suggests that the position of the double bonds in the fatty acid chain is critical in determining its interaction with cholesterol and the resulting membrane properties.

Based on these findings, it is hypothesized that cholesteryl gamma-linolenate may have a dual effect. At low concentrations, it might fill voids within the hydrophobic core, leading to a slight ordering effect. At higher concentrations, the bulky nature of the molecule and the disruptive effect of the GLA chain could lead to a decrease in lipid packing and an increase in membrane fluidity.

Table 1: Postulated Quantitative Effects of Cholesteryl Gamma-Linolenate on Membrane Biophysical Parameters

| Parameter | Expected Effect of CGL | Rationale |

| Membrane Fluidity | Concentration-dependent: Potential slight decrease at low concentrations, increase at higher concentrations. | Interplay between the ordering effect of the cholesterol moiety and the disordering effect of the polyunsaturated GLA chain. |

| Phase Transition Temp (Tm) | Likely decrease or broadening of the transition. | Disruption of the ordered gel phase packing of phospholipids by the bulky CGL molecule. |

| Order Parameter (S) | Likely decrease, particularly in the deeper hydrophobic core. | The bent conformation of the GLA chain disrupts the parallel alignment of phospholipid acyl chains. |

| Bilayer Thickness | Minimal change or slight decrease. | The "horseshoe" conformation may not contribute to extending the bilayer thickness in the same way as transmembrane cholesterol. |

Experimental Protocols for Studying CGL-Membrane Interactions

To rigorously investigate the role of cholesteryl gamma-linolenate in modulating membrane fluidity, a combination of biophysical techniques is essential. The following are detailed protocols for the preparation of liposomes containing CGL and their analysis using fluorescence anisotropy, Differential Scanning Calorimetry (DSC), and Electron Spin Resonance (ESR) spectroscopy.

Preparation of CGL-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a defined mole percentage of cholesteryl gamma-linolenate using the lipid film hydration and extrusion method.[7][8]

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Cholesteryl gamma-linolenate (CGL)

-

Chloroform and Methanol (spectroscopic grade)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipid (e.g., DPPC or POPC) and CGL in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The final concentration of CGL can be varied (e.g., 0, 1, 2, 5, 10 mol%).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

-

Further dry the film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary phospholipid (e.g., >41°C for DPPC).

-

This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

-

Equilibrate the extruder to a temperature above the Tm of the lipid mixture.

-

Load the MLV suspension into one of the gas-tight syringes and pass it through the membranes a specified number of times (e.g., 11-21 passes) to form LUVs of a defined size.

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes should be characterized by Dynamic Light Scattering (DLS).

-

Workflow for the preparation of CGL-containing liposomes.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a direct assessment of membrane fluidity.[1][9][10][11]

Materials:

-

CGL-containing liposomes (prepared as in 4.1)

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

-

Spectrofluorometer with polarization filters

-

Cuvettes

Procedure:

-

Probe Incorporation:

-

Incubate the liposome suspension with a small aliquot of the fluorescent probe stock solution (e.g., DPH in methanol) at a probe-to-lipid ratio of approximately 1:500.

-

Incubate in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe into the liposomes.

-

-

Anisotropy Measurement:

-

Place the labeled liposome suspension in a cuvette in the spectrofluorometer.

-

Set the excitation and emission wavelengths appropriate for the probe (e.g., for DPH, λex = 350 nm, λem = 452 nm).

-

Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.

-

-

Data Analysis:

-

Compare the anisotropy values for liposomes with varying concentrations of CGL. A decrease in anisotropy indicates an increase in membrane fluidity.

-

Principle of fluorescence anisotropy measurement.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of lipids from the ordered gel phase to the disordered liquid-crystalline phase.[12][13][14][15][16][17] The phase transition temperature (Tm) and the enthalpy of the transition (ΔH) provide information about the packing and stability of the lipid bilayer.

Materials:

-

CGL-containing liposomes (concentrated suspension)

-

Differential Scanning Calorimeter

-

DSC pans

Procedure:

-

Sample Preparation:

-

Carefully transfer a precise amount of the concentrated liposome suspension into a DSC pan.

-

Seal the pan hermetically.

-

Prepare a reference pan containing the same volume of hydration buffer.

-

-

DSC Scan:

-

Place the sample and reference pans in the DSC instrument.

-

Perform a heating scan at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses the phase transition of the primary phospholipid.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the Tm (the peak of the endothermic transition) and the ΔH (the area under the peak).

-

A broadening of the peak, a decrease in Tm, and a decrease in ΔH upon addition of CGL would indicate a disruption of the ordered gel phase and a fluidizing effect.

-

Interpretation of DSC thermograms for CGL-containing liposomes.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy, using spin-labeled lipids, provides detailed information about the mobility and order of the lipid acyl chains at different depths within the bilayer.[18][19][20][21]

Materials:

-

CGL-containing liposomes

-

Spin-labeled phospholipids (e.g., 5-doxyl stearic acid, 16-doxyl stearic acid)

-

ESR spectrometer

-

Capillary tubes

Procedure:

-

Spin Labeling:

-

Incorporate the spin-labeled lipid into the liposome preparation at a low concentration (e.g., 1 mol%) during the lipid film formation step.

-

-

ESR Measurement:

-

Transfer the spin-labeled liposome suspension into a glass capillary tube.

-

Place the capillary tube in the ESR spectrometer.

-

Record the ESR spectrum at a controlled temperature.

-

-

Data Analysis:

-

Analyze the ESR spectrum to calculate the order parameter (S), which reflects the motional restriction of the spin label. The order parameter is calculated from the hyperfine splitting values.[21]

-

A decrease in the order parameter indicates an increase in the mobility of the acyl chains and thus an increase in membrane fluidity. By using spin labels with the nitroxide group at different positions along the acyl chain (e.g., 5-doxyl vs. 16-doxyl), a depth-dependent profile of membrane fluidity can be obtained.

-

Workflow for assessing membrane fluidity using ESR.

Potential Implications for Cellular Signaling

Changes in membrane fluidity can have profound effects on the function of membrane-associated proteins, including receptors and enzymes, thereby influencing cellular signaling pathways.[4][22][23][24][25] The incorporation of CGL into specific membrane microdomains, such as lipid rafts, could alter their composition and stability, leading to changes in signaling cascades that are initiated within these domains.[26]

For example, the cholesterol esterification pathway has been linked to the ERK1/2 mitogenic signaling pathway and the control of the cell cycle.[27] Inhibition of cholesterol esterification can suppress serum-induced DNA synthesis.[27] While these studies do not directly implicate CGL, they highlight the potential for cholesteryl esters to be involved in signaling events.

It is plausible that localized changes in membrane fluidity induced by CGL could modulate the activity of membrane-bound enzymes such as phospholipases, protein kinases, and G-protein coupled receptors (GPCRs). Further research is needed to elucidate the specific signaling pathways that may be sensitive to the presence of CGL in cellular membranes.

Hypothesized signaling pathway influenced by CGL.

Conclusion and Future Directions

Cholesteryl gamma-linolenate represents a fascinating molecule at the interface of cholesterol and fatty acid metabolism with the potential to significantly impact the biophysical properties of cellular membranes. While direct experimental evidence remains to be fully elucidated, the existing literature on related compounds allows for the formulation of clear hypotheses regarding its role in modulating membrane fluidity. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the effects of CGL and other cholesteryl esters on model and biological membranes.

Future research should focus on:

-

Systematic quantitative analysis: Performing the experiments outlined in this guide with a range of CGL concentrations in various phospholipid compositions to build a comprehensive dataset.

-

Advanced imaging techniques: Utilizing techniques such as atomic force microscopy (AFM) and fluorescence lifetime imaging microscopy (FLIM) to visualize the effects of CGL on membrane domain organization and fluidity in real-time.

-

Cellular studies: Investigating the impact of CGL on the membrane fluidity and signaling pathways of cultured cells.

-

In vivo relevance: Exploring the physiological and pathological concentrations of CGL in different tissues and its correlation with membrane-associated diseases.

A deeper understanding of the biophysical role of cholesteryl gamma-linolenate will not only enhance our fundamental knowledge of membrane biology but may also open new avenues for therapeutic intervention in diseases where membrane properties are dysregulated.

References

- 1. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 3. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity. | Semantic Scholar [semanticscholar.org]

- 4. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid peroxidation induces cholesterol domain formation in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5549910A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 13. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 14. tainstruments.com [tainstruments.com]

- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 16. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electron spin resonance of spin-labeled lipid assemblies and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studying Lipid-Protein Interactions with Electron Paramagnetic Resonance Spectroscopy of Spin-Labeled Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ESR spin-label studies of lipid-protein interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 23. scholars.northwestern.edu [scholars.northwestern.edu]

- 24. Amphipathic helices sense the inner nuclear membrane environment through lipid packing defects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Cholesterol interaction with proteins that partition into membrane domains: an overview. | Semantic Scholar [semanticscholar.org]

- 27. The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of Cholesteryl Gamma-Linolenate in Drug Delivery: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl gamma-linolenate, a cholesterol ester of the omega-6 fatty acid gamma-linolenic acid (GLA), presents a compelling, yet underexplored, candidate for advanced drug delivery systems. This molecule uniquely combines the structural benefits of cholesterol—a critical component for nanoparticle and liposome stability—with the intrinsic therapeutic properties of GLA, which include anti-inflammatory and anti-cancer activities.[1][2][3] This technical guide provides a preliminary framework for investigating cholesteryl gamma-linolenate as a bioactive excipient or primary carrier in drug delivery formulations. It outlines the molecule's physicochemical properties, a proposed synthesis workflow, detailed experimental protocols for formulation and characterization, and the key signaling pathways influenced by its bioactive fatty acid component. The objective is to equip researchers with the foundational knowledge and methodologies required to explore this promising compound's potential in developing novel therapeutic delivery systems.

Introduction and Rationale

Modern drug delivery systems aim to enhance the therapeutic efficacy of bioactive agents by improving solubility, stability, and target-site accumulation while minimizing off-target effects.[4] Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are at the forefront of this field.[5][6] Cholesterol is a fundamental component in many such formulations, where it modulates membrane fluidity, reduces permeability, and improves the stability of the lipid bilayer.[7][8][9]

Gamma-linolenic acid (GLA) is a polyunsaturated fatty acid with documented therapeutic value, including the ability to induce apoptosis in tumor cells, suppress inflammatory responses, and modulate key cellular signaling pathways.[1][3] By chemically conjugating GLA to cholesterol via an ester bond, the resultant molecule, cholesteryl gamma-linolenate, can be envisioned as a "bioactive excipient." Such a molecule could function simultaneously as a structural component of a drug carrier and a therapeutic agent, offering a dual-pronged approach to treatment.[10] This guide explores the initial steps required to validate this hypothesis.

Physicochemical Properties

Cholesteryl gamma-linolenate is the ester formed by the formal condensation of the carboxyl group of gamma-linolenic acid with the hydroxyl group of cholesterol.[10] Its core properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 99518-16-8 | [11][12] |

| Molecular Formula | C45H74O2 | [10][11][12] |

| Molecular Weight | 647.07 g/mol | [10][12] |

| Appearance | Colorless to light yellow liquid | [13] |

| Storage | -20°C in pure form | [11][13] |

| Purity | >99% (Commercially available) | [12] |

| Solubility | Extremely hydrophobic | [14] |

Synthesis and Formulation Workflow

The synthesis of cholesteryl gamma-linolenate is achieved through the esterification of cholesterol with gamma-linolenic acid. The general workflow for its synthesis and subsequent formulation into a drug delivery system is outlined below.

Potential Signaling Pathways of Action

The therapeutic effects of gamma-linolenic acid are linked to its ability to modulate several key intracellular signaling pathways, particularly those related to inflammation and cell survival. Understanding these pathways is crucial for predicting the biological activity of a cholesteryl gamma-linolenate-based delivery system.

Inhibition of Pro-inflammatory Pathways

GLA has been shown to inhibit inflammatory responses by suppressing the activation of transcription factors NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1).[1] This is achieved by inhibiting upstream signaling kinases like ERK and JNK.[1]

Regulation of Autophagy and Apoptosis

GLA can also protect cells from lipid-induced stress by balancing autophagy and apoptosis through the LKB1-AMPK-mTOR signaling pathway.[15][16] This is particularly relevant for metabolic disorders and certain cancers.

Proposed Experimental Protocols

The following protocols are generalized methodologies adapted for the preliminary investigation of cholesteryl gamma-linolenate (CGL) in drug delivery. They serve as a starting point for formulation and characterization.

Protocol 1: Formulation of Drug-Loaded CGL Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the microemulsion method, a common technique for encapsulating hydrophobic drugs.[6][17]

Materials:

-

Cholesteryl gamma-linolenate (CGL)

-

Hydrophobic drug (e.g., Paclitaxel, Curcumin)

-

Co-surfactant (e.g., Butanol)

-

Aqueous phase (deionized water)

-

Surfactant (e.g., Tween 20, Sodium taurocholate)

Procedure:

-

Prepare Lipid Phase: Accurately weigh CGL and the hydrophobic drug. Melt them together in a water bath at approximately 70-80°C to form a clear, homogenous oil phase.

-

Prepare Aqueous Phase: In a separate vessel, dissolve the surfactant(s) and co-surfactant in deionized water. Heat this aqueous phase to the same temperature as the lipid phase.

-

Form Microemulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous magnetic stirring (~1000 rpm). Continue stirring for 15-30 minutes until a clear, transparent microemulsion is formed.

-

Form Nanoparticles: Rapidly disperse the hot microemulsion into a cold aqueous solution (2-4°C) under vigorous stirring. The volume ratio of microemulsion to cold water should be approximately 1:10 to 1:20.

-

Stabilization: Maintain the dispersion in an ice bath with continued stirring for 45-60 minutes to allow the lipid to solidify and form stable SLNs.

-

Purification: The resulting nanoparticle suspension can be centrifuged or dialyzed against deionized water to remove excess surfactant and unencapsulated drug.

-

Storage: Store the final SLN suspension at 4°C for further analysis. For long-term storage, lyophilization may be performed using a suitable cryoprotectant.

Protocol 2: Physicochemical Characterization of CGL-SLNs